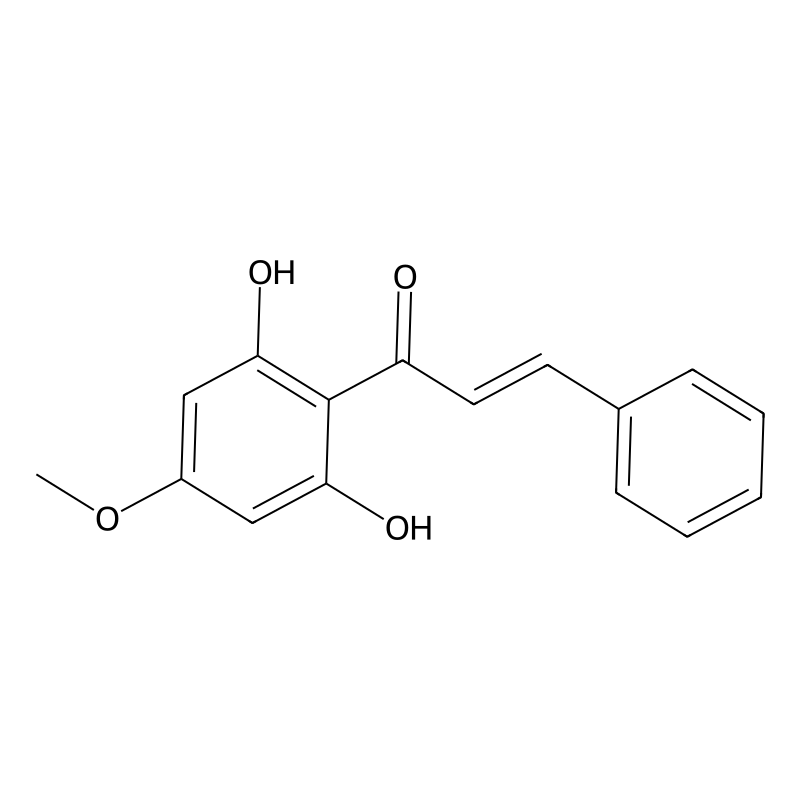

Pinostrobin chalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Studies have shown that Pinostrobin chalcone exhibits significant antioxidant activity. This property allows it to scavenge free radicals, potentially protecting cells from oxidative damage linked to various chronic diseases [].

Antimicrobial Activity

Research suggests that Pinostrobin chalcone may possess antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to understand its specific mechanisms of action and potential therapeutic applications.

Anti-Inflammatory Activity

Preliminary research indicates that Pinostrobin chalcone may have anti-inflammatory properties. Studies have shown its ability to inhibit the production of inflammatory mediators, suggesting its potential use in managing inflammatory conditions []. However, further research is necessary to confirm these findings and explore its therapeutic potential.

Pinostrobin chalcone is a flavonoid compound derived from the plant species Boesenbergia rotunda, commonly known as finger root. It is characterized by its chemical structure, which includes a chalcone backbone with specific functional groups, notably methoxy and hydroxyl groups. The molecular formula for pinostrobin chalcone is C₁₆H₁₄O₄, and it is recognized for its role as an intermediate in the biosynthesis of other flavonoids, particularly pinostrobin and pinocembrin chalcone .

Research suggests pinostrobin chalcone may have anti-adipogenic properties [, ]. This means it might inhibit the formation and accumulation of fat cells. Studies indicate it may achieve this by affecting specific genes and enzymes involved in fat storage []. More research is needed to fully understand its mechanism of action.

- Methylation: Pinostrobin chalcone can undergo methylation to form more complex flavonoids. This reaction is catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases .

- Isomerization: It can be converted into other flavonoids through isomerization processes, particularly to pinostrobin .

- Cyclization: Pinostrobin chalcone can also participate in cyclization reactions that lead to the formation of various flavonoid structures .

Pinostrobin chalcone exhibits a range of biological activities:

- Anticancer Properties: Studies have indicated that pinostrobin chalcone possesses cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells .

- Antioxidant Activity: Like many flavonoids, it has demonstrated antioxidant properties, which contribute to its potential health benefits by combating oxidative stress.

- Anti-inflammatory Effects: Pinostrobin chalcone may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of pinostrobin chalcone can be achieved through various methods:

- Biosynthetic Pathways: It is primarily synthesized in plants via the phenylpropanoid pathway, where phenylalanine is converted into chalcones through a series of enzymatic reactions involving chalcone synthase and other enzymes .

- Chemical Synthesis: Laboratory synthesis can involve the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions, often utilizing catalysts to enhance yield .

Pinostrobin chalcone has several applications:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is explored as a potential therapeutic agent in drug development.

- Food Industry: As a natural compound with antioxidant properties, it may be used as a food preservative or supplement.

- Cosmetics: Its antioxidant and anti-inflammatory effects make it suitable for use in skincare products .

Research on interaction studies involving pinostrobin chalcone focuses on its synergistic effects with other compounds:

- Combination Therapies: Studies suggest that combining pinostrobin chalcone with other anticancer agents may enhance therapeutic efficacy against tumor cells .

- Metabolic Interactions: Understanding how pinostrobin chalcone interacts with metabolic pathways can provide insights into its bioavailability and pharmacokinetics.

Similar Compounds

Pinostrobin chalcone shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pinocembrin Chalcone | Hydroxyl groups | Precursor to pinostrobin |

| Cardamonin | Hydroxyl and methoxy groups | Exhibits strong anticancer activity |

| Alpinetin | Hydroxyl groups | Known for anti-inflammatory properties |

| Panduratin A | Methoxy group | Displays antimicrobial activity |

Uniqueness of Pinostrobin Chalcone

Pinostrobin chalcone is unique due to its specific combination of methoxy and hydroxyl functional groups, which contribute to its distinct biological activities compared to similar compounds. Its intermediate role in the biosynthetic pathway of more complex flavonoids further distinguishes it within this class of compounds .

Pinostrobin chalcone possesses the molecular formula C₁₆H₁₄O₄ with a molecular weight of 270.28 grams per mole [1] [4] [5]. The exact monoisotopic molecular weight has been determined to be 270.089208936 daltons [4] [5]. This relatively low molecular weight classifies pinostrobin chalcone as a small molecule compound, which is characteristic of the chalcone family of natural products [5].

The compound exhibits a compact molecular structure typical of flavonoid precursors, with the molecular weight falling within the optimal range for biological activity and cellular permeability [5]. The precise molecular weight determination has been confirmed through various analytical techniques including mass spectrometry and high-resolution mass spectrometry analysis [1] [4].

IUPAC Nomenclature and Synonyms

The official IUPAC name for pinostrobin chalcone is (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one [1] [4] [5]. This systematic nomenclature reflects the trans configuration of the α,β-unsaturated ketone system, which is the thermodynamically more stable form [27].

The compound is known by several synonyms in scientific literature, including 2',6'-dihydroxy-4'-methoxychalcone, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one, and simply pinostrobin chalcone [1] [4] [5]. Additional chemical identifiers include the Chemical Abstracts Service number 18956-15-5 and alternative CAS number 77129-49-8 [1] [4]. The compound is also referenced by various database identifiers such as ChEMBL317221, CHEMBL317221, and the European Community number 278-629-7 [1] [4] [5].

Structural Characteristics

Core Chalcone Scaffold

Pinostrobin chalcone belongs to the chalcone class of flavonoids, characterized by a fundamental 1,3-diaryl-2-propen-1-one structure [4] [27]. The core chalcone scaffold consists of two aromatic rings connected by an aliphatic three-carbon α,β-unsaturated carbonyl system [27]. This structural framework features a reactive ketoethylenic group (-CO-CH=CH-) that serves as the central connecting bridge between the two aromatic moieties [27].

The chalcone backbone exhibits conjugated double bonds and a completely delocalized π-electron system across both benzene rings [27]. The presence of the chromophore -CO-CH=CH- contributes to the compound's characteristic coloration and spectroscopic properties [27]. The trans configuration of the double bond system is energetically favored and represents the predominant isomeric form found in nature [27].

Functional Groups and Their Positions

The molecular structure of pinostrobin chalcone contains several distinct functional groups positioned at specific locations on the aromatic rings [17]. The A-ring (acetophenone ring) bears hydroxyl groups at the 2' and 6' positions, creating a symmetrical substitution pattern [17]. Additionally, a methoxy group (-OCH₃) is positioned at the 4' location on the same ring [17].

The B-ring (benzylidene ring) consists of an unsubstituted phenyl group, providing the basic aromatic framework [17]. The central enone moiety connects these two aromatic systems through an α,β-unsaturated carbonyl system, with the carbonyl carbon directly attached to the substituted A-ring [17]. The specific positioning of the hydroxyl groups at the 2' and 6' positions creates potential for intramolecular hydrogen bonding with the adjacent carbonyl oxygen [17].

| Position | Functional Group | Chemical Environment |

|---|---|---|

| 2' | Hydroxyl (-OH) | ortho to carbonyl |

| 4' | Methoxy (-OCH₃) | para to carbonyl |

| 6' | Hydroxyl (-OH) | ortho to carbonyl |

| α,β | Enone system | Unsaturated ketone bridge |

| B-ring | Phenyl | Unsubstituted benzene ring |

Physical Properties

Solubility Profile

Pinostrobin chalcone demonstrates limited water solubility, characteristic of its hydrophobic nature [16]. The compound exhibits good solubility in organic solvents including dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, acetone, and methanol [15] [19] [34]. In dimethyl sulfoxide, the compound achieves a solubility of approximately 100 milligrams per milliliter (369.99 millimolar) with ultrasonic assistance [12].

The compound's solubility characteristics reflect its lipophilic nature, with partition coefficient values indicating favorable distribution in lipid environments [5]. The topological polar surface area has been calculated as 66.80 Ų, contributing to its moderate polarity and solubility behavior [5]. Enhanced solubility can be achieved through warming to 37°C and ultrasonic treatment [15].

Melting Point and Stability

The melting point of pinostrobin chalcone has been reported across a range of temperatures depending on purity and analytical conditions [7] [10] [11]. The compound typically melts between 145°C and 164.5°C, with high-purity samples showing a more defined melting range of 163.5-164.5°C [10] [11]. The variation in reported melting points reflects differences in sample preparation and analytical methodologies.

Regarding stability, pinostrobin chalcone requires storage under controlled conditions to maintain chemical integrity [6] [15]. Recommended storage conditions include temperatures between 2-8°C in a dark environment with protection from moisture and light [6] [15]. Long-term stability is optimized when the compound is stored in a desiccated environment at -20°C [9] [15].

Spectroscopic Properties

Pinostrobin chalcone exhibits characteristic spectroscopic signatures across multiple analytical techniques [17] [18]. Ultraviolet-visible spectroscopy reveals maximum absorption at 340 nanometers, corresponding to the conjugated α,β-unsaturated carbonyl chromophore system [17]. The absorption spectrum spans the wavelength range of 250-380 nanometers, consistent with extended conjugation in the molecular structure [17].

Infrared spectroscopy analysis demonstrates distinctive absorption bands that confirm the presence of key functional groups [17]. The hydroxyl groups produce a broad absorption band at 3456 cm⁻¹, while aromatic carbon-hydrogen stretching appears between 2940-3092 cm⁻¹ [17]. The characteristic carbonyl stretch occurs at 1623 cm⁻¹, and aromatic carbon-carbon stretching is observed between 1416-1439 cm⁻¹ [17]. Carbon-oxygen stretching modes appear in the range of 1158-1219 cm⁻¹ [17].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton assignments [17]. The methoxy protons appear as a singlet at δ 3.84, while the aromatic protons of the A-ring show distinctive patterns at δ 5.96 and δ 6.11 as doublets [17]. The B-ring aromatic protons appear as multiplets in the range of δ 7.38-7.62, and the characteristic enone protons are observed at δ 7.78 and δ 7.90 as doublets with coupling constants indicative of trans geometry [17].

Chemical Reactivity

Pinostrobin chalcone exhibits chemical reactivity primarily centered around its α,β-unsaturated ketone system, which serves as a Michael acceptor in various chemical transformations [21] [25]. The enone moiety represents the most reactive site in the molecule, capable of undergoing nucleophilic addition reactions with sulfur-containing nucleophiles and other biological molecules [21]. This reactivity pattern is characteristic of chalcones and contributes to their biological activity through covalent modification of target proteins [21].

The compound demonstrates susceptibility to hydrogenation reactions at the α,β-double bond, which significantly alters its biological activity profile [21]. Reduction of the enone system to the corresponding saturated ketone results in loss of the characteristic chalcone reactivity and associated biological effects [21]. The hydroxyl groups at positions 2' and 6' can participate in hydrogen bonding interactions and may undergo methylation or acetylation reactions under appropriate conditions [21].

The methoxy group at position 4' provides stability to the molecule and influences the electron density distribution across the aromatic system [21]. The substitution pattern on the A-ring significantly affects the compound's overall reactivity, with the hydroxyl groups enhancing nucleophilicity and the methoxy group providing electron-donating effects [21].

Structure-Activity Relationships

The structure-activity relationships of pinostrobin chalcone reveal critical molecular features essential for biological activity [21] [25]. The α,β-unsaturated ketone system constitutes the most crucial structural element for biological activity, with modifications to this moiety resulting in significant changes in potency [21]. Studies have demonstrated that hydrogenation of the double bond leads to substantial reduction or complete loss of activity [21].

The substitution pattern on the A-ring plays a fundamental role in determining biological activity [21] [28]. The presence of hydroxyl groups at positions 2' and 6' creates a specific electronic environment that enhances activity compared to unsubstituted analogues [21]. The methoxy group at position 4' contributes to optimal activity, with this substitution pattern being more favorable than completely unsubstituted or differently substituted variants [21].

Research has shown that the position of substituents on aromatic rings significantly influences biological activity [28]. Compounds with substituents in ortho positions tend to exhibit weaker activity compared to those with meta or para substitutions due to steric hindrance effects [28]. The unsubstituted B-ring appears to be optimal for activity, as additional substitutions generally reduce potency [21].

The log P value of pinostrobin chalcone (approximately 3.50) falls within the favorable range for biological activity and cellular uptake [5]. The molecular weight of 270.28 daltons and topological polar surface area of 66.80 Ų contribute to appropriate drug-like properties [5].

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity properties of pinostrobin chalcone have been extensively characterized through computational and experimental studies [5] [22]. The compound demonstrates high human intestinal absorption probability (98.69%) and positive Caco-2 permeability, indicating good oral bioavailability potential [5] [22]. However, human oral bioavailability is predicted to be moderate (54.29%) due to first-pass metabolism effects [5].

Distribution characteristics reveal that pinostrobin chalcone cannot penetrate the blood-brain barrier, limiting its access to central nervous system targets [22]. The compound exhibits high plasma protein binding (97.3%), which may affect its free drug concentration and distribution to target tissues [22]. Subcellular localization studies predict mitochondrial accumulation as the primary intracellular distribution pattern [5] [22].

Metabolism predictions indicate significant interaction with cytochrome P450 enzymes [22]. Pinostrobin chalcone is predicted to inhibit multiple cytochrome P450 isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 [22]. These interactions suggest potential for drug-drug interactions and may influence the compound's pharmacokinetic profile [22].

| ADMET Parameter | Value | Probability |

|---|---|---|

| Human Intestinal Absorption | Positive | 98.69% |

| Caco-2 Permeability | Positive | 83.91% |

| Blood-Brain Barrier | Negative | 70.00% |

| Oral Bioavailability | Negative | 54.29% |

| Plasma Protein Binding | High | 97.3% |

| CYP1A2 Inhibition | Positive | - |

| CYP2C19 Inhibition | Positive | - |

| CYP2C9 Inhibition | Positive | - |

| CYP3A4 Inhibition | Positive | - |

Pinostrobin chalcone, a naturally occurring flavonoid compound with the molecular formula C₁₆H₁₄O₄, demonstrates a widespread distribution across diverse plant families and geographical regions [1] [2]. This chalcone derivative exhibits remarkable taxonomic diversity, being present in both monocotyledonous and dicotyledonous plant species spanning multiple continents [2].

Artocarpus odoratissimus

Artocarpus odoratissimus, a member of the Moraceae family, represents a significant botanical source of pinostrobin chalcone, particularly from its root tissues [3] [4] [5]. This species, native to Borneo and Mindanao Island and locally known as "Terap" in Sarawak, has been subjected to comprehensive phytochemical investigations that have confirmed the presence of pinostrobin chalcone alongside other related flavonoids [6] [4].

The phytochemical analysis of Artocarpus odoratissimus root extracts has yielded two primary flavonoids: pinocembrin and pinostrobin, with pinostrobin chalcone serving as a biosynthetic intermediate [5] [7]. Research conducted on both stem bark and root tissues has demonstrated that the root extracts contain higher concentrations of pinostrobin chalcone compared to other plant organs [3]. The isolation process involves various chromatographic methods, including vacuum liquid chromatography, column chromatography, and radial chromatography, followed by structural elucidation using spectroscopic techniques [4].

Studies have indicated that the occurrence of pinostrobin chalcone in Artocarpus odoratissimus is relatively uncommon within the Artocarpus genus, suggesting potential chemotaxonomic significance [7]. The compound has been identified for the first time in this species, expanding the known chemical diversity of the genus and providing valuable insights into the biosynthetic capabilities of Moraceae family members [3] [5].

Lindera umbellata

Lindera umbellata, belonging to the Lauraceae family, constitutes another important natural source of pinostrobin chalcone, with the compound being predominantly found in heartwood, leaves, and twigs [8] [9] [10]. This species, native to Japan and other Asian regions, has been extensively studied for its flavonoid content and individual variations in secondary metabolite production [10].

Research on Lindera umbellata has revealed significant inter-individual and intra-individual variations in pinostrobin chalcone content, with seasonal fluctuations observed across different plant tissues [10]. The leaves consistently contain higher concentrations of phenolic compounds, including pinostrobin chalcone, compared to twigs, with total phenolic contents in leaves being more than twice those detected in twigs [10]. This differential distribution pattern suggests tissue-specific biosynthetic activities and storage mechanisms.

The presence of pinostrobin chalcone in Lindera umbellata has been documented alongside other related chalcones, including pinocembrin chalcone, indicating active flavonoid biosynthesis pathways [10] [11] [12]. The compound exhibits correlation patterns with other flavonoids, particularly showing positive correlations between chalcone and flavanone derivatives within the same tissues [10]. Traditional uses of Lindera species as herbal medicine and toothpicks in Japan have provided cultural context for the investigation of these bioactive compounds [10].

Mucuna pruriens

Mucuna pruriens, a leguminous plant of the Fabaceae family, serves as a notable source of pinostrobin chalcone, particularly concentrated in the seed tissues [13] [14] [15]. This tropical plant, commonly known as velvet bean, has attracted considerable attention due to its potential therapeutic applications, including treatment of Parkinson's disease [16] [17].

The isolation of pinostrobin chalcone from Mucuna pruriens has been achieved through bioactivity-guided fractionation procedures, revealing significant anticancer properties with specific activity against MDA-MB-231 and HT-29 colon cancer cell lines [13] [15]. The compound demonstrates IC₅₀ values of 20.42±2.23 μg/mL against MDA-MB-231 cells and 22.51±0.42 μg/mL against HT-29 cells [13] [15].

Research has demonstrated that Mucuna pruriens contains over 50 known constituents, with pinostrobin chalcone representing one of the bioactive components contributing to the plant's overall pharmacological profile [16]. The presence of this chalcone derivative supports the traditional medicinal uses of Mucuna pruriens and provides scientific validation for its therapeutic potential [16] [17]. Studies have shown that the compound exhibits anti-adipogenic properties, inhibiting triglyceride accumulation in cellular models and affecting genes involved in fat storage [13].

Boesenbergia rotunda

Boesenbergia rotunda, a medicinal ginger species within the Zingiberaceae family, represents one of the most thoroughly characterized sources of pinostrobin chalcone [19] [20]. This plant, commonly known as fingerroot, demonstrates complex distribution patterns of pinostrobin chalcone across different organs and propagation methods [19] [20].

Comprehensive studies on Boesenbergia rotunda have revealed significant variations in pinostrobin chalcone content between conventionally propagated and in vitro-derived plants [19] [20]. The compound has been detected in multiple plant organs, including rootlets, rhizomes, shoot bases, maroon stems, stalks, and leaves, with aerial organs generally showing higher concentrations in conventionally propagated plants compared to in vitro-derived specimens [19].

The distribution analysis indicates that pinostrobin chalcone reaches its highest concentrations in the aerial parts, particularly in leaves (477.9 μg/g in conventionally propagated plants) and maroon stems (407.8 μg/g) [19]. The presence of pinostrobin chalcone in Boesenbergia rotunda occurs alongside other bioactive compounds, including pinocembrin chalcone, pinostrobin, and cyclohexenyl chalcone derivatives [19] [20]. Research suggests that the shoot base region may serve as a primary site for biosynthetic enzymatic activities, given the accumulation patterns of various flavonoid intermediates [19].

Other Botanical Sources

Beyond the primary sources, pinostrobin chalcone has been identified in numerous other plant species across diverse taxonomic families, demonstrating the widespread nature of this chalcone derivative in the plant kingdom [2]. The compound has been documented in Helichrysum species (Asteraceae), where it occurs among other lipophilic phenolic constituents deposited on leaf and stem surfaces [21] [22]. Studies on Madagascar-endemic Helichrysum species have revealed chalcones as the largest group of compounds encountered, with pinostrobin chalcone contributing to the chemical diversity [21].

Piper species, particularly Piper aduncum and Piper hispidum (Piperaceae), have been identified as sources of pinostrobin chalcone, primarily in leaf tissues [2] [23]. Piper aduncum, native to the Amazon region of Brazil, has yielded pinostrobin chalcone alongside other bioactive dihydrochalcones through bioactivity-guided fractionation procedures [23] [24]. The presence of this compound in Piper species contributes to their traditional medicinal applications and pharmacological activities [25] [26].

Fern species, including Onychium siliculosum, Pityrogramma chrysophylla, and Pityrogramma tartarea (Pteridaceae), have also been documented as sources of pinostrobin chalcone [2]. These findings extend the taxonomic range of pinostrobin chalcone occurrence beyond seed plants, indicating evolutionary conservation of chalcone biosynthetic pathways. Additionally, Populus species (Salicaceae) have been identified as containing this compound, further demonstrating its broad distribution across plant families [2].

Biosynthetic Pathway

The biosynthesis of pinostrobin chalcone follows the well-characterized flavonoid biosynthetic pathway, originating from the phenylpropanoid pathway and involving a series of enzymatic transformations that convert simple aromatic amino acids into complex chalcone structures [27] [28] [29]. This biosynthetic process represents a critical branch point in flavonoid metabolism, where pinostrobin chalcone serves both as an end product and as an intermediate for further flavonoid synthesis [19] [30].

Role of Chalcone Synthase

Chalcone synthase emerges as the pivotal enzyme responsible for the direct formation of pinostrobin chalcone through a sophisticated polyketide condensation mechanism [28] [29] [31]. This enzyme, classified under EC 2.3.1.74, catalyzes the sequential condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone, which subsequently undergoes methylation to form pinostrobin chalcone [28] [29].

The chalcone synthase superfamily represents a group of type III polyketide synthases that are fundamental to flavonoid biosynthesis in plants [28] [31]. These enzymes share a conserved three-dimensional structure with a characteristic Cys-His-Asn catalytic triad that facilitates the polyketide formation reactions [31]. The reaction mechanism proceeds through starter molecule loading, malonyl-CoA decarboxylation, and subsequent condensation steps, ultimately leading to intramolecular cyclization that forms the chalcone backbone [28] [31].

Research has demonstrated that chalcone synthase can utilize alternative starter substrates beyond the conventional p-coumaroyl-CoA [29] [32]. Studies on pine species have revealed that certain chalcone synthase variants can accept cinnamoyl-CoA as a starter substrate, leading directly to pinocembrin chalcone formation [29]. This substrate flexibility represents an important mechanism for generating structural diversity within the chalcone family and explains the occurrence of pinostrobin chalcone in various plant species [29] [32].

The crystal structure analysis of chalcone synthase has provided insights into the active site architecture that determines substrate specificity and catalytic efficiency [28]. The enzyme's homodimeric structure creates an active site cavity that accommodates both the aromatic starter unit and the polyketide extension, with specific residues controlling the cyclization reaction that distinguishes chalcone synthase from related stilbene synthase enzymes [28].

Enzymatic Regulation

The regulation of pinostrobin chalcone biosynthesis involves multiple levels of enzymatic control, encompassing transcriptional regulation of biosynthetic genes, post-translational modifications of enzymes, and metabolic flux distribution among competing pathways [33] [34] [35]. The coordinated expression of early biosynthetic genes, including those encoding chalcone synthase, chalcone isomerase, and related enzymes, determines the overall capacity for pinostrobin chalcone production [33] [34].

Transcriptional regulation of chalcone biosynthesis primarily involves the MYB, basic helix-loop-helix, and WD40 transcription factor families [33] [34]. These regulatory proteins form complex networks that respond to developmental signals, environmental stimuli, and stress conditions [33]. R2R3-type MYB transcription factors play particularly important roles, with different subgroups controlling early biosynthetic genes versus late biosynthetic genes in the flavonoid pathway [33].

The regulation extends beyond primary transcription factors to include additional regulatory elements such as TCP proteins, NAC proteins, and SQUAMOSA PROMOTER BINDING PROTEIN-LIKE factors [34]. These secondary regulators fine-tune the expression of flavonoid biosynthetic genes in response to specific physiological conditions and developmental stages [34]. Post-translational modifications, including phosphorylation and protein-protein interactions, provide additional layers of enzymatic regulation [34].

Metabolic flux regulation represents another critical aspect of pinostrobin chalcone biosynthesis control [36] [35]. The availability of precursor molecules, particularly malonyl-CoA and aromatic starter units, directly influences the rate of chalcone synthesis [36]. Engineering studies have demonstrated that optimizing malonyl-CoA availability through genetic circuit design can significantly enhance chalcone production in microbial systems [37].

Metabolic Engineering Approaches

Contemporary metabolic engineering strategies have provided valuable insights into pinostrobin chalcone biosynthesis and have enabled enhanced production through synthetic biology approaches [36] [35] [38]. These engineering efforts have focused on pathway reconstruction in heterologous hosts, enzyme optimization, and metabolic flux balancing to achieve improved yields of target chalcones [36] [39] [37].

Successful metabolic engineering of pinostrobin chalcone biosynthesis has been achieved in various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae [36] [39] [40]. These systems involve the heterologous expression of plant enzymes, including phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and chalcone synthase, to reconstruct the complete biosynthetic pathway from simple precursors [36] [39].

Advanced engineering approaches have incorporated riboswitch-guided enzyme evolution and high-throughput screening methods to optimize chalcone synthase performance [37]. These strategies have resulted in chalcone synthase variants with enhanced catalytic efficiency, achieving up to 62% improvement in catalytic efficiency compared to wild-type enzymes [37]. The engineered systems have demonstrated production levels of 98.71 mg/L naringenin from glycerol, representing significant improvements over parental strains [37].

Modular metabolic engineering strategies have proven particularly effective for chalcone production, allowing for independent optimization of different pathway segments [39] [41]. These approaches involve dividing the biosynthetic pathway into discrete modules and optimizing each component separately before integration into complete systems [39]. Such strategies have enabled the production of various chalcone derivatives, including pinostrobin chalcone, directly from glucose without requiring expensive precursor supplementation [39].

Distribution in Plant Tissues

The distribution of pinostrobin chalcone within plant tissues exhibits remarkable complexity and specificity, reflecting the sophisticated regulatory mechanisms governing flavonoid biosynthesis and transport [19] [10] [2]. Tissue-specific accumulation patterns provide crucial insights into the physiological roles of this chalcone derivative and inform strategies for optimized extraction and utilization [19] [10].

Comprehensive analysis of Boesenbergia rotunda reveals pronounced differences in pinostrobin chalcone distribution between aerial and nonaerial organs [19]. Conventionally propagated plants demonstrate higher concentrations in aerial parts, with leaves containing the highest levels (477.9 μg/g), followed by maroon stems (407.8 μg/g) and stalks (207.4 μg/g) [19]. In contrast, nonaerial organs show more modest accumulation, with rhizomes containing 95.9 μg/g, shoot bases 59.3 μg/g, and rootlets 52.5 μg/g [19].

The tissue distribution patterns in Lindera umbellata demonstrate seasonal variations and individual-specific characteristics [10]. Leaves consistently maintain higher total phenolic contents, including pinostrobin chalcone, compared to twigs, with concentrations being more than twice those detected in woody tissues [10]. This preferential accumulation in photosynthetic tissues suggests potential roles in light protection and stress responses [10].

Spatial metabolomics approaches have begun to reveal the subcellular localization of chalcones, indicating preferential accumulation in specific cellular compartments [42]. These emerging techniques provide unprecedented resolution for understanding the precise tissue and cellular distribution of pinostrobin chalcone, enabling more targeted extraction and utilization strategies [42].

Ecological Significance

Pinostrobin chalcone serves multiple ecological functions that contribute to plant survival, adaptation, and environmental interactions [43]. As a member of the chalcone family, this compound participates in complex ecological relationships involving plant-microbe interactions, pollinator attraction, and defensive mechanisms against herbivores and pathogens [43].

The compound functions as a signaling molecule in plant-microbe symbioses, particularly in leguminous species where chalcones are essential for establishing beneficial relationships with nitrogen-fixing bacteria [43]. Chalcones from leguminous plants, including those related to pinostrobin chalcone, are exuded into the rhizosphere where they strongly induce nod genes in Rhizobium meliloti, facilitating the formation of root nodules [43].

In addition to microbial interactions, pinostrobin chalcone contributes to pollinator attraction through its role in flower pigmentation [43]. The distinctive yellow coloration provided by chalcones, resulting from the α,β-double bond in the three-carbon bridge, serves as an important visual signal for pollinators [43]. This pigmentation function is particularly significant in plant families where chalcones represent the primary yellow pigments [43].

The phytotoxic properties of pinostrobin chalcone and related chalcones contribute to competitive interactions in plant communities [43]. These compounds can inhibit the germination and growth of competing plant species while potentially stimulating the growth of the producing plant, providing a mechanism for chemical-mediated competitive advantage [43]. The ecological deployment of such allelopathic mechanisms may contribute to the establishment and maintenance of plant communities [43].

Chemotaxonomic Importance

The distribution of pinostrobin chalcone across diverse plant families provides valuable chemotaxonomic information that contributes to understanding evolutionary relationships and metabolic diversity [2] [21]. The occurrence of this specific chalcone derivative in taxonomically distant plant groups suggests either evolutionary conservation of biosynthetic pathways or convergent evolution of similar metabolic capabilities [2] [21].

Analysis of pinostrobin chalcone distribution reveals interesting patterns within plant families [2]. In the Zingiberaceae family, represented by Boesenbergia species, the compound occurs alongside other structurally related chalcones and cyclohexenyl chalcone derivatives, indicating family-specific metabolic specializations [19] [2]. Similarly, in the Piperaceae family, pinostrobin chalcone appears among diverse phenolic compounds, contributing to the characteristic chemical profiles of Piper species [2] [23].

The presence of pinostrobin chalcone in Helichrysum species endemic to Madagascar demonstrates the conservative nature of chalcone chemistry within this genus [21]. Research has indicated that the phenolic compounds, including pinostrobin chalcone, represent conservative chemical characters that were retained during the evolutionary diversification of endemic taxa [21]. This conservation suggests functional importance and evolutionary constraint on chalcone biosynthetic pathways [21].